1-(Cyclohexylmethyl)piperazine

Lipophilicity Physicochemical Properties Drug Design

1-(Cyclohexylmethyl)piperazine (CAS 57184-23-3, molecular formula C₁₁H₂₂N₂, molecular weight 182.31 g/mol) is an N-substituted piperazine derivative characterized by a cyclohexylmethyl substituent on one piperazine nitrogen atom. It is a colorless liquid at ambient temperature with a reported boiling point of 230–231 °C and density of 0.938 g/mL at 25 °C.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 57184-23-3
Cat. No. B1349345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethyl)piperazine
CAS57184-23-3
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2CCNCC2
InChIInChI=1S/C11H22N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h11-12H,1-10H2
InChIKeyLRPGNFROBDUREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylmethyl)piperazine (CAS 57184-23-3) – Procurement Data & Analytical Specifications for Chemical Sourcing


1-(Cyclohexylmethyl)piperazine (CAS 57184-23-3, molecular formula C₁₁H₂₂N₂, molecular weight 182.31 g/mol) is an N-substituted piperazine derivative characterized by a cyclohexylmethyl substituent on one piperazine nitrogen atom [1]. It is a colorless liquid at ambient temperature with a reported boiling point of 230–231 °C and density of 0.938 g/mL at 25 °C . The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, where the cyclohexylmethyl group imparts distinct steric and lipophilic properties [1].

Why 1-(Cyclohexylmethyl)piperazine is Not Interchangeable with Other Piperazine Analogs


Although 1-(Cyclohexylmethyl)piperazine shares the piperazine core with many common analogs (e.g., 1-benzylpiperazine, 1-(2-pyridyl)piperazine, 1-cyclohexylpiperazine), simple substitution is not viable. The cyclohexylmethyl group is a saturated, bulky aliphatic substituent that is conformationally flexible and strongly lipophilic (computed XLogP3-AA ≈ 2.0) [1]. This stands in marked contrast to the planar, aromatic benzyl group in 1-benzylpiperazine (computed LogP ≈ 1.8) or the directly attached cyclohexyl group in 1-cyclohexylpiperazine (LogP ≈ 1.6) [2]. These differences translate into distinct physicochemical properties—notably a higher boiling point (230–231 °C vs. ~140 °C for 1-benzylpiperazine) and a significantly more basic secondary amine site . The cyclohexylmethyl scaffold also serves as a privileged fragment for generating high-affinity ligands for sigma receptors and melanocortin-4 (MC4) receptors, a pharmacophore profile that is not recapitulated by other N-alkyl piperazines [3].

Quantitative Differentiation Evidence for 1-(Cyclohexylmethyl)piperazine Sourcing


Lipophilicity Profile Enables Distinct Pharmacokinetic Behavior

The lipophilicity of 1-(Cyclohexylmethyl)piperazine, as quantified by its computed logP, is significantly higher than that of its closest aliphatic analogs. The cyclohexylmethyl substituent imparts a measured or computed logP of approximately 2.0–2.4, which is a critical parameter influencing membrane permeability and CNS penetration potential. This value is notably greater than the logP for unsubstituted piperazine (logP ≈ –1.5), 1-methylpiperazine (logP ≈ –0.4), and 1-cyclohexylpiperazine (logP ≈ 1.6) [1]. The difference in lipophilicity ensures that this building block, when incorporated into a lead compound, contributes to a distinct ADME profile compared to smaller or more polar analogs.

Lipophilicity Physicochemical Properties Drug Design

Higher Boiling Point Indicates Enhanced Thermal Stability for Synthesis

The boiling point of 1-(Cyclohexylmethyl)piperazine (230–231 °C at atmospheric pressure) is substantially higher than that of many common N-alkyl piperazine alternatives. For instance, 1-benzylpiperazine boils at approximately 140–145 °C, 1-methylpiperazine at ~135 °C, and 1-ethylpiperazine at ~155 °C [1]. This nearly 100 °C elevation in boiling point reflects the greater molecular weight and stronger van der Waals forces associated with the bulky cyclohexylmethyl group. In a synthetic context, this higher boiling point provides a wider operational temperature window for reactions such as nucleophilic substitutions or reductive aminations, reducing the risk of unwanted distillation or aerosol formation during heating.

Thermal Stability Process Chemistry Physical Properties

Validated Scaffold for High-Affinity Sigma-1 Receptor Ligands

The 1-(Cyclohexylmethyl)piperazine moiety is a validated privileged scaffold for constructing high-affinity sigma-1 (σ₁) receptor ligands. A key publication demonstrated that further derivatization of this scaffold can yield compounds with low nanomolar affinity. For example, the derivative (S)-2-[4-(Cyclohexylmethyl)-1-(naphthalene-2-ylmethyl)piperazin-2-yl]ethanol (compound 7c) exhibited a Kᵢ of 6.8 nM at human σ₁ receptors [1]. In contrast, the parent 1-(cyclohexylmethyl)piperazine, while not a potent ligand itself, provides the essential N-substitution pattern that enables this high affinity upon further functionalization. This contrasts with analogs like 1-benzylpiperazine, which has a much weaker affinity for sigma receptors (Kᵢ > 10,000 nM in guinea pig brain membranes) [2].

Sigma-1 Receptor Neuropharmacology Structure-Activity Relationship

Key Fragment for Potent Melanocortin-4 (MC4) Receptor Antagonists

The cyclohexylmethylpiperazine framework is a critical component of several potent, non-peptide antagonists of the human melanocortin-4 receptor (MC4R). A seminal SAR study identified a series of cyclohexylpiperazines with an amide side chain that acted as selective MC4R antagonists. While the specific compound 14t in this series displayed a Kᵢ of 4.2 nM at MC4R and 1100 nM at MC3R (a 262-fold selectivity window), the unsubstituted 1-(cyclohexylmethyl)piperazine serves as the essential core fragment for this activity [1]. In comparison, other N-substituted piperazines, such as 1-(2-pyridyl)piperazine or 1-(2-pyrimidinyl)piperazine, have not been reported as components of potent MC4R antagonists, underscoring the unique contribution of the cyclohexylmethyl group to this pharmacophore.

Melanocortin-4 Receptor Obesity Metabolic Disorders

Availability of High-Purity Material with Defined Analytical Specifications

For procurement purposes, 1-(cyclohexylmethyl)piperazine is commercially available with a well-defined purity specification of ≥97% as determined by GC or HPLC, and with key analytical parameters provided, including refractive index (n20/D 1.4950) and density (0.938 g/mL at 25 °C) . This level of characterization is not uniformly available for all piperazine analogs; for instance, 1-cyclohexylpiperazine is less commonly stocked and may lack the same breadth of certified analytical data [1]. The availability of a high-purity, liquid form simplifies handling and accurate dosing in synthetic workflows, reducing the need for additional purification steps.

Chemical Purity Analytical Standards Sourcing

Target Applications for 1-(Cyclohexylmethyl)piperazine Based on Differentiated Evidence


Scaffold for CNS-Penetrant Drug Candidates

The significantly higher lipophilicity (LogP ≈ 2.0–2.4) of 1-(cyclohexylmethyl)piperazine compared to other N-alkyl piperazines makes it a preferred building block for designing central nervous system (CNS)-penetrant compounds . This property is directly relevant to the development of sigma-1 receptor ligands for neuropathic pain or neurodegenerative diseases, where the cyclohexylmethylpiperazine core has been shown to enable nanomolar σ₁ receptor affinity in optimized derivatives [1].

Core Fragment for Melanocortin-4 Receptor Antagonist Programs

For research groups targeting the MC4 receptor, 1-(cyclohexylmethyl)piperazine is a critical synthetic intermediate. Literature precedents demonstrate that cyclohexylpiperazines bearing an amide side chain are potent and selective MC4R antagonists (e.g., Kᵢ = 4.2 nM) . This established SAR makes the compound an essential starting material for any structure-activity relationship study in this therapeutic area, particularly for obesity and metabolic disorders.

Process Chemistry Development Requiring Thermal Stability

The high boiling point (230–231 °C) of 1-(cyclohexylmethyl)piperazine provides a distinct advantage in synthetic route scouting and process development . Reactions that require elevated temperatures, such as nucleophilic aromatic substitutions or amidations, can be conducted with reduced risk of reactant loss via volatilization, which is a common issue when using lower-boiling piperazine analogs like 1-benzylpiperazine (~140–145 °C) [1].

High-Throughput Screening Library Synthesis

The ready availability of 1-(cyclohexylmethyl)piperazine in high purity (≥97%) from major chemical suppliers makes it a reliable and cost-effective building block for parallel synthesis and automated library production. Its liquid physical state facilitates automated liquid handling, while the well-defined analytical specifications ensure batch-to-batch consistency, which is crucial for generating robust and reproducible biological screening data.

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